

4-Dimethylaminobutylamine CAS number 3529-10-0 properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Dimethylaminobutylamine**

Cat. No.: **B1346629**

[Get Quote](#)

An In-depth Technical Guide to **4-Dimethylaminobutylamine** (CAS: 3529-10-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Dimethylaminobutylamine** (CAS 3529-10-0), also known as N,N-Dimethyl-1,4-butanediamine. It details the compound's physicochemical properties, safety information, key applications, and representative experimental protocols.

Core Properties and Identifiers

4-Dimethylaminobutylamine is a diamine compound featuring both a primary and a tertiary amine group. This structure dictates its chemical reactivity and utility as a versatile building block in organic synthesis.

Identifier	Value
CAS Number	3529-10-0 [1] [2] [3]
IUPAC Name	N,N-dimethylbutane-1,4-diamine [1] [4]
Molecular Formula	C ₆ H ₁₆ N ₂ [1] [2] [3] [4] [5]
Canonical SMILES	CN(C)CCCCN [1] [2] [3] [4]
InChI Key	GCOWZPRIMFGIDQ-UHFFFAOYSA-N [1] [2] [3] [4]
Synonyms	(4-aminobutyl)dimethylamine, N,N-Dimethyl-1,4-butanediamine, 4-(Dimethylamino)butylamine [1] [4]

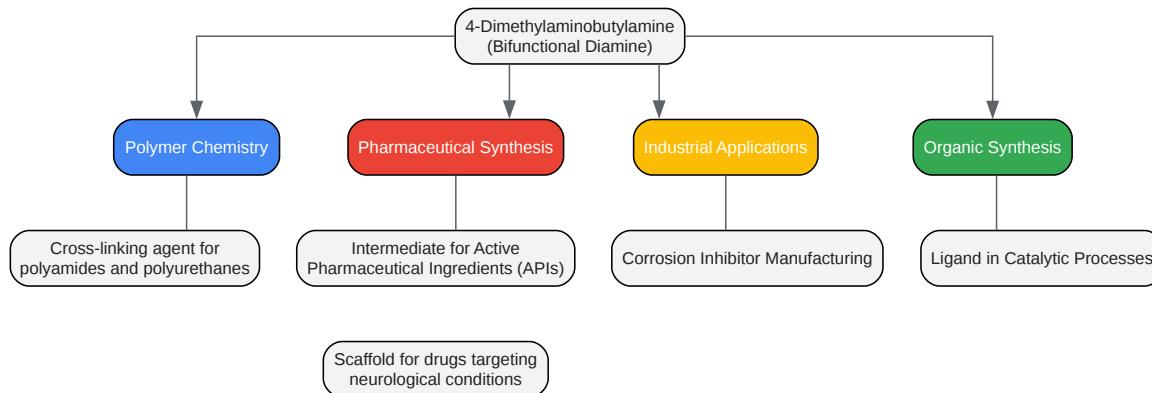
Physicochemical Data

The key physical and chemical properties of **4-Dimethylaminobutylamine** are summarized below. These values are essential for handling, storage, and reaction setup.

Property	Value
Molecular Weight	116.20 g/mol [1] [2] [3] [5]
Appearance	Solid [2] [3]
Melting Point	60 °C [6]
Boiling Point	151.6 °C at 760 mmHg [4] ; 73 °C at 35 mmHg [4] [6]
Density	0.838 g/cm ³ [4] ; 0.8179 g/cm ³ [6]
Flash Point	44.6 °C [4]
Refractive Index	1.4400 [6]
Topological Polar Surface Area	29.3 Å ² [1] [7]
Hydrogen Bond Acceptor Count	2 [7]

Safety and Handling

4-Dimethylaminobutylamine is a hazardous chemical that requires careful handling. It is classified as corrosive, an irritant, and may be harmful if swallowed.[2][3][4]


Hazard Class	GHS Classification
Pictograms	
Signal Word	Danger[1][2][3]
Hazard Statements	H314: Causes severe skin burns and eye damage[1][2][3]. H302: Harmful if swallowed[2][3]. H226: Flammable liquid and vapor[1].
Precautionary Codes	P260, P280, P301+P312, P303+P361+P353, P304+P340, P305+P351+P338, P310[2][3]
Storage Class	8A - Combustible corrosive hazardous materials[2][3]
Storage Conditions	Store at 2-8°C, protect from light[6]. Keep in a dry, room-temperature environment[5].

First Aid Measures:

- Eyes: Rinse immediately and cautiously with plenty of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[8]
- Skin: Wash off immediately with plenty of water for at least 15 minutes. Remove all contaminated clothing. Immediate medical attention is required.[8]
- Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration. Seek immediate medical attention.[8]
- Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[8]

Applications and Research Utility

The bifunctional nature of **4-Dimethylaminobutylamine** makes it a valuable intermediate in various fields of chemical synthesis.

[Click to download full resolution via product page](#)

Fig. 1: Key application areas of **4-Dimethylaminobutylamine**.

- Polymer Science: It serves as a crucial building block and cross-linking agent in the production of polymers such as polyamides and polyurethanes, enhancing their durability and flexibility.[5]
- Pharmaceutical Industry: The compound is used as an intermediate in the synthesis of various drugs, particularly those aimed at neurological conditions.[5][9] Its structure is valuable for creating active pharmaceutical ingredients with specific properties.[5]
- Industrial Chemistry: It is utilized in the manufacturing of corrosion inhibitors, which protect metal surfaces in industrial settings by binding effectively to the metal and preventing oxidation.[5]
- Organic Synthesis: In the field of organic synthesis, it functions as a ligand in various catalytic processes, facilitating chemical reactions with high efficiency.[5]

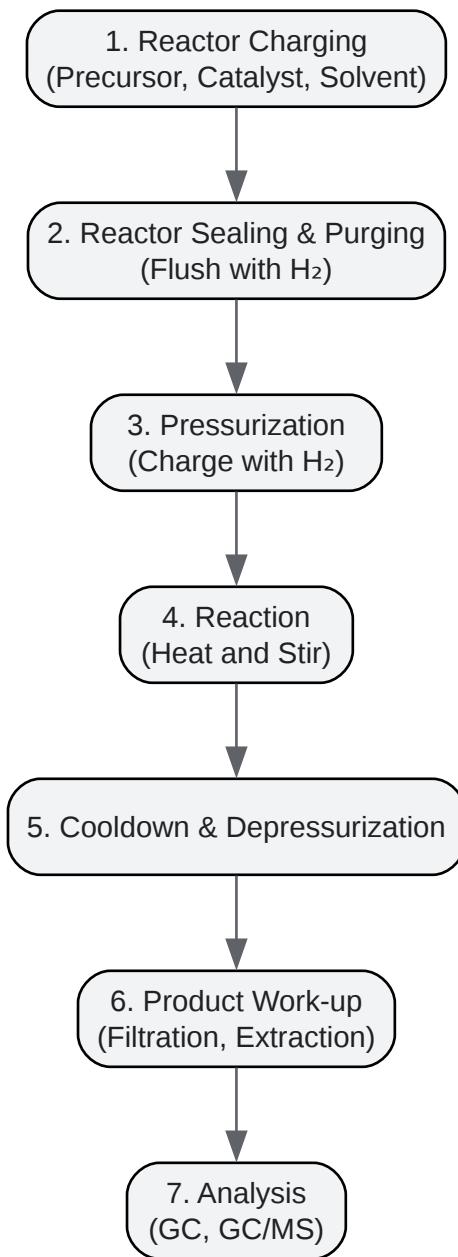
Experimental Protocols

While specific protocols for **4-Dimethylaminobutylamine** are proprietary or not widely published, its reactivity is analogous to other diamines. Below are representative methodologies illustrating its potential use in synthesis.

Protocol 1: Representative Synthesis via Reductive Amination

This protocol outlines a general procedure for the synthesis of a diamine like **4-Dimethylaminobutylamine** from a corresponding amino-aldehyde or amino-ketone precursor, based on established reductive amination methods.

Objective: To synthesize a secondary or tertiary amine via the reaction of a carbonyl compound with an amine in the presence of a reducing agent.


Materials:

- Carbonyl precursor (e.g., 4-aminobutanal)
- Methylating agent (e.g., formaldehyde)
- Reducing agent (e.g., sodium borohydride or hydrogen gas with a catalyst like Co@NC-800) [\[10\]](#)
- Solvent (e.g., ethanol, methanol)[\[10\]](#)
- Ammonium hydroxide (if starting from a dicarbonyl)[\[10\]](#)
- Ethylbenzene (as an internal standard for GC analysis)[\[10\]](#)

Methodology:

- **Reactor Setup:** Charge a 50 mL stainless steel autoclave reactor with the carbonyl precursor (1 mmol), catalyst (e.g., 20 mg Co@NC-800), and solvent (8 mL ethanol).[\[10\]](#)
- **Amine Source:** Add the amine source. For methylation, an aqueous formaldehyde solution can be used.

- Pressurization: Seal the reactor and flush it several times with hydrogen (H₂) to remove air. Pressurize the reactor with H₂ to the desired pressure (e.g., 1 MPa).[10]
- Reaction: Heat the mixture to the target temperature (e.g., 130 °C) and stir at a high rate (e.g., 1000 RPM) for a set duration (e.g., 12 hours).[10]
- Work-up: After the reaction, cool the reactor to room temperature and carefully depressurize it.
- Analysis: Analyze the product mixture using gas chromatography (GC) with an internal standard to determine yield and purity. Confirm product identity using GC/MS.[10]

[Click to download full resolution via product page](#)

Fig. 2: Workflow for a typical reductive amination synthesis.

Protocol 2: Representative Use as a Ligand in a Cross-Coupling Reaction

This protocol describes a general workflow where a diamine like **4-Dimethylaminobutylamine** could be employed as a bidentate ligand to stabilize a metal catalyst in a cross-coupling reaction.

Objective: To perform a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) using a diamine ligand.

Materials:

- Aryl halide (Substrate 1)
- Coupling partner (e.g., boronic acid, alkene) (Substrate 2)
- Palladium precursor (e.g., $\text{Pd}(\text{OAc})_2$)
- **4-Dimethylaminobutylamine** (Ligand)
- Base (e.g., K_2CO_3 , Cs_2CO_3)
- Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

Methodology:

- Inert Atmosphere: Assemble a Schlenk flask or similar reaction vessel under an inert atmosphere (Nitrogen or Argon).
- Reagent Addition: To the flask, add the palladium precursor, **4-Dimethylaminobutylamine** (typically 1-2 equivalents relative to palladium), the aryl halide, the coupling partner, and the base.
- Solvent Addition: Add the anhydrous solvent via syringe.
- Reaction: Heat the reaction mixture to the required temperature (typically 80-120 °C) and monitor its progress using TLC or GC.
- Quenching & Extraction: Upon completion, cool the mixture to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate).
- Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude product using column chromatography.

- Characterization: Confirm the structure and purity of the final product using NMR, IR, and mass spectrometry.

This guide provides foundational knowledge for the safe handling, application, and study of **4-Dimethylaminobutylamine**. Researchers should always consult the most current Safety Data Sheet (SDS) before use and perform thorough literature reviews for specific reaction conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Dimethylaminobutylamine | C6H16N2 | CID 77063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-dimethylaminobutylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-dimethylaminobutylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. N,N'-Dimethyl-1,4-butanediamine [myskinrecipes.com]
- 6. 4-DIMETHYLAminOBUTYLAMINE CAS#: 3529-10-0 [m.chemicalbook.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. fishersci.com [fishersci.com]
- 9. 4-DIMETHYLAminOBUTYLAMINE | 3529-10-0 [chemicalbook.com]
- 10. 4-DIMETHYLAminOBENZYLAMINE synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [4-Dimethylaminobutylamine CAS number 3529-10-0 properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1346629#4-dimethylaminobutylamine-cas-number-3529-10-0-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com